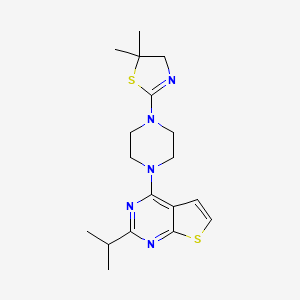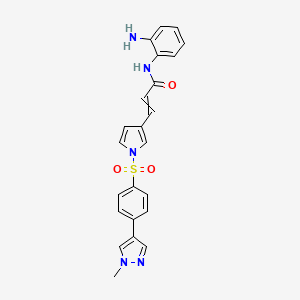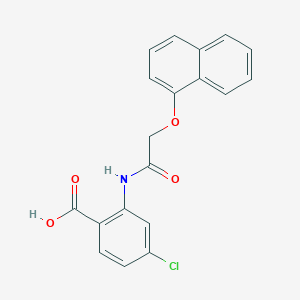
Menin-MLL inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menin-MLL inhibitor 3 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the pathogenesis of acute leukemias characterized by MLL rearrangements or nucleophosmin 1 (NPM1) mutations. By inhibiting this interaction, this compound aims to halt the progression of these aggressive leukemias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of a cyclopentan-1-ol derivative, which undergoes a series of reactions including methylation, amination, and coupling with a pyridazinyl phenyl derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Menin-MLL inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert ketones or aldehydes into alcohols, which may be intermediates in the synthesis of the inhibitor.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Aplicaciones Científicas De Investigación
Menin-MLL inhibitor 3 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.
Biology: It is used to investigate the role of menin-MLL interactions in cellular processes and disease mechanisms.
Medicine: It is being explored as a potential therapeutic agent for treating acute leukemias with MLL rearrangements or NPM1 mutations.
Mecanismo De Acción
Menin-MLL inhibitor 3 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic genes such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells. The inhibitor also affects various signaling pathways, including those involving BCL2 and CDK6, enhancing the efficacy of other therapeutic agents .
Comparación Con Compuestos Similares
SNDX-5613 (Revumenib): Another menin-MLL inhibitor with similar mechanisms of action but different pharmacokinetic properties.
KO-539 (Ziftomenib): A menin-MLL inhibitor with a distinct chemical structure and efficacy profile.
DS-1594a: A novel menin-MLL inhibitor with potent activity against MLL-rearranged leukemias .
Uniqueness: Menin-MLL inhibitor 3 is unique in its specific binding affinity and selectivity for the menin-MLL interaction. Its optimized chemical structure allows for effective disruption of this interaction, making it a promising candidate for targeted leukemia therapy .
Propiedades
Fórmula molecular |
C18H25N5S2 |
|---|---|
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-20-15(13-5-10-24-16(13)21-14)22-6-8-23(9-7-22)17-19-11-18(3,4)25-17/h5,10,12H,6-9,11H2,1-4H3 |
Clave InChI |
BYEYBIAXHABAEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C2C=CSC2=N1)N3CCN(CC3)C4=NCC(S4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)



![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)




![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)


